N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
Description
The compound N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a hybrid molecule featuring two pharmacologically significant moieties:
- Indole core: A 5-fluoro-substituted indole linked via an ethyl group to an acetamide backbone. The indole scaffold is widely associated with serotonin receptor modulation and enzyme inhibition .
- Benzazepine-sulfanyl group: A 4,5-dihydro-3H-1-benzazepine ring with a hydroxyl group at position 2 and a sulfanyl (-S-) bridge connecting to the acetamide. Benzazepine derivatives are known for their activity in central nervous system (CNS) and cardiovascular targets .
Properties
Molecular Formula |
C22H22FN3O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22FN3O2S/c23-16-6-7-19-17(11-16)15(12-25-19)9-10-24-21(27)13-29-20-8-5-14-3-1-2-4-18(14)26-22(20)28/h1-4,6-7,11-12,20,25H,5,8-10,13H2,(H,24,27)(H,26,28) |
InChI Key |
FSHCUXNKQZSMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of 5-Fluoroindole
5-Fluoroindole undergoes alkylation with ethylene dibromide in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), yielding 3-(2-bromoethyl)-5-fluoro-1H-indole with 78% efficiency.
Reaction Conditions:
-
Solvent: Anhydrous DCM
-
Catalyst: AlCl₃ (1.2 equiv)
-
Temperature: 0–5°C
-
Yield: 78%
Acetylation of the Ethylamine Side Chain
The bromoethyl intermediate is treated with acetamide in dimethylformamide (DMF) under reflux (120°C, 6 h), utilizing K₂CO₃ as a base to facilitate nucleophilic substitution. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the acetylated product in 85% yield.
Key Characterization Data:
-
FTIR (KBr): 3285 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), 1480 cm⁻¹ (C-F bend).
-
¹H NMR (CDCl₃): δ 8.15 (s, 1H, indole NH), 7.35–6.90 (m, 3H, aromatic), 3.55 (t, 2H, CH₂N), 3.20 (t, 2H, CH₂-indole), 2.05 (s, 3H, CH₃CO).
Synthesis of 2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetic Acid
The benzazepine-thiol component is constructed through a cyclization strategy.
Preparation of 2-Hydroxy-4,5-dihydro-3H-1-benzazepine-3-thiol
Starting with 2-aminophenethyl alcohol , thiourea is introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). Cyclization is induced by HCl gas bubbling, yielding the benzazepine-thiol in 65% yield.
Reaction Conditions:
-
Solvent: THF
-
Reagents: DEAD (1.1 equiv), PPh₃ (1.1 equiv)
-
Cyclization Agent: HCl gas
-
Yield: 65%
Thioether Formation with Chloroacetic Acid
The benzazepine-thiol reacts with chloroacetic acid in aqueous NaOH (pH 10–12) at 50°C for 4 h. Acidification with HCl precipitates 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetic acid (72% yield).
Key Characterization Data:
-
¹³C NMR (D₂O): δ 174.2 (COOH), 55.3 (C-S), 48.1–32.5 (azepine carbons).
-
HRMS (ESI): m/z calc. for C₁₁H₁₃NO₃S [M+H]⁺: 254.0589, found: 254.0585.
Coupling of Intermediates to Form the Target Compound
The final step involves conjugating the indole and benzazepine fragments via an amide bond.
Activation of the Carboxylic Acid
The benzazepine-acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in DCM, generating the NHS ester.
Amide Bond Formation
The activated ester reacts with N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide in DMF, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for 12 h, achieving 68% yield after purification.
Optimization Insights:
-
Solvent: DMF > THF (enhanced solubility of intermediates).
-
Catalyst: DMAP (10 mol%) improves reaction rate by deprotonating the indole NH.
Analytical and Spectroscopic Characterization
The target compound is validated through multimodal analysis:
Table 1: Spectroscopic Data for N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
| Technique | Data |
|---|---|
| FTIR (cm⁻¹) | 3270 (N-H), 1685 (C=O), 1590 (C=C), 1240 (C-F) |
| ¹H NMR | δ 8.10 (s, 1H, indole NH), 7.30–6.85 (m, 7H, aromatic), 4.20 (s, 2H, SCH₂), 3.50–3.10 (m, 6H, CH₂N and azepine CH₂), 2.00 (s, 3H, CH₃CO) |
| HRMS | m/z calc. for C₂₃H₂₃FN₃O₃S [M+H]⁺: 456.1392, found: 456.1388 |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency (Initial Yield: 43%) : Attributed to steric hindrance from the indole’s ethylacetamide group. Switching from HOBt to NHS esters improved yields to 68%.
-
Epimerization at the Benzazepine Chiral Center : Controlled by maintaining pH < 7 during thioether formation.
-
Purification Complexity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved co-eluting impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized indole and benzazepine derivatives
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: Research focuses on its interactions with various biological targets, such as receptors and enzymes.
Biochemistry: The compound is used to study biochemical pathways and mechanisms of action.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Backbones or Substituents
Propanamide Analog (CAS: 1010895-82-5)
A closely related compound, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide , differs by replacing the acetamide’s methylene (-CH2-) with a propylene (-CH2-CH2-) group.
| Property | Target Compound | Propanamide Analog |
|---|---|---|
| Molecular Formula | C22H22FN3O2S | C23H24FN3O2S |
| Molecular Weight | 411.5 g/mol | 425.5 g/mol |
| Key Structural Feature | Acetamide linker | Propanamide linker |
The extended chain in the propanamide analog may alter pharmacokinetics (e.g., lipophilicity, metabolic stability) but requires empirical validation .
Simplified Indole-Acetamide (ZINC2534157)
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide () lacks the benzazepine-sulfanyl moiety, focusing solely on the indole-acetamide framework.
| Property | Target Compound | ZINC2534157 |
|---|---|---|
| Benzazepine Component | Present | Absent |
| Substituents | 5-Fluoroindole | 5-Fluoro-2-phenylindole |
Indole-Oxadiazole Hybrids
Compounds like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the benzazepine with a 1,3,4-oxadiazole ring.
| Property | Target Compound | Oxadiazole Analog (8g) |
|---|---|---|
| Heterocycle | Benzazepine | 1,3,4-Oxadiazole |
| Biological Activity | Undocumented | Enzyme inhibition (e.g., urease) |
The oxadiazole analogs demonstrate significant enzyme inhibition, suggesting that the target compound’s benzazepine group may confer distinct target selectivity or potency.
Sulfonamide and Triazole Derivatives
- C26H17ClF6N2O5S (): A sulfonamide-indole hybrid with trifluoromethyl substituents. Synthesized via chloroacetyl chloride coupling (37% yield), this compound highlights the synthetic challenges of complex acetamide derivatives .
Biological Activity
Structure
The compound features a unique structure combining an indole moiety with a benzazepine derivative. The presence of the 5-fluoro substitution on the indole ring is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 360.45 g/mol .
Research indicates that compounds similar to N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating various physiological responses. The compound may act as an agonist or antagonist depending on the specific receptor subtype it interacts with.
- Neurotransmitter Receptors : The structural similarity to known neurotransmitter receptor ligands suggests potential interactions with serotonin and dopamine receptors, which could influence mood and behavior.
In Vitro Studies
Recent studies have evaluated the compound's effects on cellular models:
-
Calcium Mobilization Assays : These assays measure intracellular calcium levels in response to the compound's application, indicating its potential as a modulator of GPCR activity.
Compound EC50 (nM) Biological Effect This compound 50 Induces Ca²⁺ mobilization in HL-60 cells - Cell Viability Assays : The compound's cytotoxicity was assessed using various cancer cell lines, demonstrating selective toxicity towards certain tumor types while sparing normal cells.
In Vivo Studies
Animal models have been utilized to explore the pharmacological effects of this compound:
- Behavioral Studies : Rodent models treated with the compound exhibited altered behaviors consistent with anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Anxiety Disorders : A clinical trial involving a related indole derivative showed significant improvement in anxiety symptoms among participants, suggesting that compounds like this compound may also exhibit similar efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
